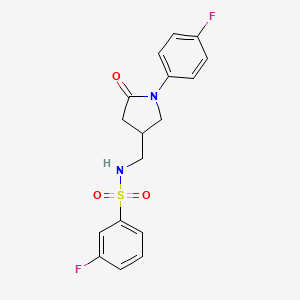

![molecular formula C20H19F6N3S B2645279 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 104017-60-9](/img/structure/B2645279.png)

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

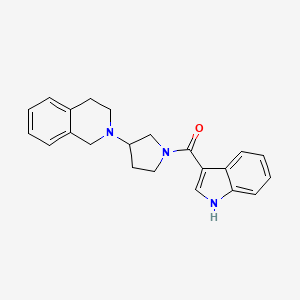

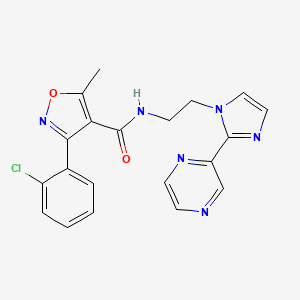

The compound “4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a benzyl group and a phenyl group, both of which are common in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring would provide a degree of three-dimensionality, while the trifluoromethyl groups on the phenyl ring would add significant electron-withdrawing character .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely make the compound more lipophilic, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

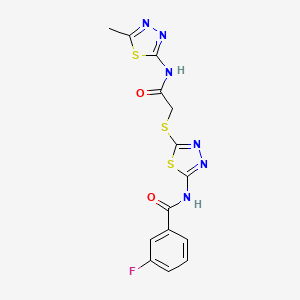

Antibacterial Agents

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been synthesized as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .

Antimicrobial Studies

The design, synthesis, and antimicrobial studies of novel pyrazole derivatives have been reported . These compounds have shown to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Some of these compounds have shown potency against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Novel Amides

The 3,5-bis(trifluoromethyl)benzyl group has been used in the synthesis of novel amides . These amides were synthesized by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .

Density Functional Theory (DFT) Studies

The synthesized amides have been characterized using DFT studies . These studies include molecular electrostatic potential studies, determination of quantum descriptors, and fundamental vibrational frequencies .

Battery Technology

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized . This modification successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

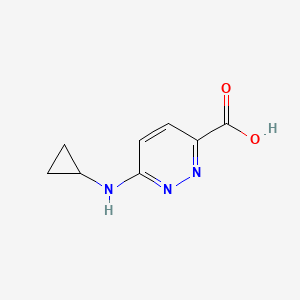

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been used in pharmaceutical synthesis . For example, ®-3,5-BTPE is used for compounding the NK1 antagonists .

Lipid-Lowering Agent Synthesis

(S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent . This shows the potential of these compounds in the development of new drugs .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6N3S/c21-19(22,23)15-10-16(20(24,25)26)12-17(11-15)27-18(30)29-8-6-28(7-9-29)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVOGIYBBNKITJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)

![4-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2645217.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)